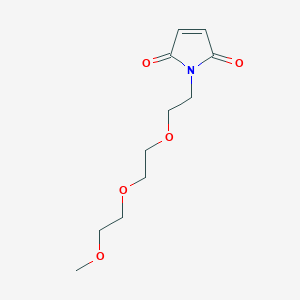
Norbornene-PEG3aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Norbornene-PEG3aceticacid is a compound that combines the bicyclic structure of norbornene with a polyethylene glycol (PEG) chain and an acetic acid functional group. This unique combination imparts the compound with properties that are valuable in various scientific and industrial applications. Norbornene is known for its rigidity and reactivity, while polyethylene glycol provides solubility and biocompatibility. The acetic acid group adds further functionality, making this compound versatile for different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG3aceticacid typically involves the following steps:
Norbornene Functionalization: The norbornene moiety is first functionalized to introduce reactive sites that can attach to the polyethylene glycol chain.
PEGylation: Polyethylene glycol is then attached to the functionalized norbornene through a series of reactions, often involving esterification or etherification.
Acetic Acid Introduction: Finally, the acetic acid group is introduced, usually through a reaction with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale polymerization techniques and the use of catalysts to ensure high yield and purity. Transition metal catalysts, such as those based on palladium or nickel, are commonly used in the polymerization of norbornene derivatives .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the norbornene moiety, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the double bonds in the norbornene structure, converting them into single bonds and altering the compound’s reactivity.
Substitution: The acetic acid group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the acetic acid group.
Major Products:
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted acetic acid derivatives.
科学研究应用
Norbornene-PEG3aceticacid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create functionalized polymers with unique properties.
Biology: The PEG chain imparts biocompatibility, making it useful in drug delivery systems and as a component in biomaterials.
Industry: Used in the production of specialty polymers and as a component in coatings and adhesives .
作用机制
The mechanism of action of Norbornene-PEG3aceticacid depends on its application:
Drug Delivery: The PEG chain enhances solubility and circulation time in the bloodstream, while the norbornene moiety can be functionalized to target specific cells or tissues.
Polymerization: The norbornene structure allows for ring-opening metathesis polymerization, creating polymers with unique mechanical and chemical properties.
相似化合物的比较
Norbornene: The parent compound, known for its rigidity and reactivity.
Polyethylene Glycol (PEG): Known for its solubility and biocompatibility.
Norbornene-PEG Derivatives: Other derivatives with different functional groups attached to the PEG chain.
Uniqueness: Norbornene-PEG3aceticacid is unique due to the combination of norbornene’s reactivity, PEG’s biocompatibility, and the functional versatility of the acetic acid group. This makes it particularly valuable in applications requiring a combination of these properties .
属性
IUPAC Name |
2-[2-[2-[2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c18-15(19)11-23-8-7-22-6-5-21-4-3-17-16(20)14-10-12-1-2-13(14)9-12/h1-2,12-14H,3-11H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFMIHVAYHSQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114833.png)





![3-[2-[2-[2-[2-[2-[3-(Pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114884.png)
![6-[2-[2-[2-[2-[2-[2-[2-(2-Methylperoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol](/img/structure/B8114900.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid](/img/structure/B8114916.png)

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8114934.png)



